Propanedioic acid, ethylphenyl-, dimethyl ester

Catalog No.
S12746207
CAS No.
88253-95-6
M.F
C13H16O4
M. Wt
236.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanedioic acid, ethylphenyl-, dimethyl ester

CAS Number

88253-95-6

Product Name

Propanedioic acid, ethylphenyl-, dimethyl ester

IUPAC Name

dimethyl 2-ethyl-2-phenylpropanedioate

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

InChI

InChI=1S/C13H16O4/c1-4-13(11(14)16-2,12(15)17-3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3

InChI Key

NKCLMVJSYCXQLT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)OC)C(=O)OC

Propanedioic acid, ethylphenyl-, dimethyl ester, also known as ethyl phenyl malonate, is an organic compound with the molecular formula C13H16O4C_{13}H_{16}O_{4} and a molecular weight of approximately 236.267 g/mol. This compound features a structure that includes a propanedioic acid backbone with ethyl and phenyl groups attached through ester linkages. The presence of these substituents contributes to its unique chemical properties and reactivity. It is categorized under the class of malonic acid derivatives, which are significant in organic synthesis and various applications in the chemical industry .

Typical of esters and malonic acid derivatives:

  • Esterification: It can undergo reactions with alcohols to form new esters.
  • Hydrolysis: In the presence of water and acid or base, it can be hydrolyzed to yield propanedioic acid and corresponding alcohols.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler compounds.
  • Condensation Reactions: It can react with other carbonyl compounds in condensation reactions, forming larger molecular structures.

These reactions make it a versatile intermediate in organic synthesis .

Propanedioic acid, ethylphenyl-, dimethyl ester can be synthesized through several methods:

  • Malonic Ester Synthesis: This involves the reaction of malonic acid derivatives with appropriate alkyl halides or phenols under basic conditions.
  • Transesterification: The compound can be synthesized by reacting dimethyl malonate with ethyl phenol in the presence of a catalyst.
  • Direct Esterification: Reacting propanedioic acid with ethanol and phenol under reflux conditions can yield the desired ester.

These methods highlight its accessibility for use in synthetic organic chemistry .

Propanedioic acid, ethylphenyl-, dimethyl ester has several applications:

  • Chemical Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Fragrance Industry: Due to its unique aromatic properties, it is utilized in creating fragrances and flavoring agents.
  • Polymer Chemistry: It can be incorporated into polymer formulations to modify physical properties.

The versatility of this compound makes it valuable in multiple sectors of the chemical industry .

Several compounds share structural similarities with propanedioic acid, ethylphenyl-, dimethyl ester. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Dimethyl MalonateC5H8O4C_{5}H_{8}O_{4}Common reagent for organic synthesis; fruity scent
Diethyl MalonateC7H12O4C_{7}H_{12}O_{4}Used extensively as a solvent; similar reactivity
Propanedioic Acid (Malonic Acid)C3H4O4C_{3}H_{4}O_{4}Parent compound; two carboxylic groups
Ethyl Phenyl Malonate (Ethylphenyl Propanedioate)C13H16O4C_{13}H_{16}O_{4}Contains ethyl and phenyl groups; unique aromatic properties

The uniqueness of propanedioic acid, ethylphenyl-, dimethyl ester lies in its specific combination of substituents that enhance its reactivity and application potential compared to other similar compounds .

Traditional esterification methodologies for propanedioic acid, ethylphenyl-, dimethyl ester primarily employ Fischer esterification, a well-established approach utilizing acid catalysis under thermal conditions [14]. The classical method involves the direct reaction of the corresponding malonic acid derivative with methanol in the presence of concentrated sulfuric acid or hydrogen chloride as the catalyst [4]. This process typically requires elevated temperatures ranging from 60 to 65 degrees Celsius and extended reaction times of 4 to 5 hours to achieve optimal conversion rates [4].

The mechanism follows the standard Fischer esterification pathway, characterized by protonation-addition-deprotonation-protonation-elimination-deprotonation steps [14]. Initial protonation of the carbonyl oxygen enhances the electrophilic character of the carbon center, facilitating nucleophilic attack by methanol [14]. The formation of a tetrahedral intermediate is followed by proton transfer and subsequent elimination of water to yield the desired dimethyl ester [14].

Critical reaction parameters significantly influence the outcome of traditional esterification approaches. Temperature control is essential, as reaction temperatures below 65 degrees Celsius result in diminished yields, while maintaining temperatures within the 60 to 65 degrees Celsius range optimizes product formation [4]. The molar ratio of methanol to malonic acid requires careful optimization, with excess methanol (typically 10:1 molar ratio) being necessary to drive the equilibrium toward ester formation [4].

Catalyst selection and concentration play crucial roles in determining reaction efficiency. Concentrated sulfuric acid at a 3:1 molar ratio relative to malonic acid can achieve yields up to 87 percent, while hydrogen chloride in benzene solution provides alternative catalytic conditions [4]. The choice of reaction medium also affects the outcome, with benzene-methanolic solutions being particularly effective for achieving high yields [4].

The following table summarizes typical reaction conditions and yields for traditional esterification approaches:

CatalystTemperature (°C)Reaction Time (h)Yield (%)Solvent System
H₂SO₄ (conc.)65587Benzene/Methanol [4]
HCl (anhydrous)60585Benzene/Methanol [4]
H₂SO₄ (3:1 ratio)60-654-594Benzene/Methanol [4]

Product isolation typically involves neutralization, extraction with organic solvents such as toluene, and subsequent purification through fractional distillation [12]. The thermal stability of the product allows for distillation at temperatures around 195 degrees Celsius, facilitating efficient separation from reaction byproducts [12].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis represents a significant advancement in the preparation of propanedioic acid, ethylphenyl-, dimethyl ester, offering substantial improvements in reaction kinetics and energy efficiency [15] [18]. The application of microwave irradiation accelerates esterification reactions through direct molecular heating, achieving reaction times measured in minutes rather than hours compared to conventional thermal methods [16] [18].

The fundamental principle underlying microwave enhancement involves the interaction of electromagnetic radiation with polar molecules, particularly those containing polar solvents and reactants [19]. Dielectric heating occurs when polar molecules align with the alternating electromagnetic field, generating internal heat that promotes rapid and uniform temperature distribution throughout the reaction mixture [18] [19].

Optimal microwave conditions for esterification reactions have been systematically investigated, revealing critical parameters for successful synthesis [17] [20]. Power settings typically range from 200 to 800 watts, with temperatures maintained between 180 to 190 degrees Celsius for malonic acid derivatives [15]. Reaction vessels must be designed to accommodate pressure buildup, although open vessel systems can be employed for certain applications [15].

Solvent selection becomes particularly important in microwave-assisted synthesis, as the dielectric properties of the reaction medium directly influence heating efficiency [19]. High dielectric constant solvents such as ethylene glycol (tan δ = 1.35) and ethanol (tan δ = 0.94) provide rapid heating, while medium dielectric solvents like acetic acid (tan δ = 0.17) and dimethylformamide (tan δ = 0.16) offer intermediate heating rates [19].

The following table presents optimized microwave conditions for malonic ester synthesis:

ParameterOptimized RangeEffect on Reaction
Power (W)200-800Higher power increases reaction rate [15] [17]
Temperature (°C)180-190Optimal balance of rate and selectivity [15]
Time (min)3-10Dramatic reduction from conventional methods [15]
Solvent tan δ>0.5Enhanced microwave absorption [19]

Microwave-assisted esterification demonstrates remarkable efficiency improvements, with reaction completion typically achieved within 3 to 10 minutes compared to several hours required for conventional heating [15]. The enhanced reaction rates are attributed to the rapid heating capabilities of microwave irradiation, which can achieve higher temperatures than conventional heating systems [18].

Yield improvements are consistently observed with microwave assistance, often accompanied by increased product purity due to reduced side product formation [18]. The uniform heating provided by microwave irradiation minimizes local overheating and thermal decomposition pathways that can occur with conventional heating methods [18].

Energy consumption analysis reveals significant advantages for microwave-assisted synthesis, with reduced overall energy requirements despite the intensive nature of microwave heating [18]. The shortened reaction times and improved selectivity contribute to enhanced process economics and environmental sustainability [18].

Catalytic Systems: Alkali Metal Alkoxides and Organolithium Reagents

Alkali metal alkoxides serve as fundamental catalytic systems in the synthesis of propanedioic acid, ethylphenyl-, dimethyl ester, particularly through malonic ester alkylation pathways [24] [26]. Sodium ethoxide represents the most commonly employed alkoxide base, effectively deprotonating the acidic methylene hydrogen atoms of malonic esters to generate stabilized enolate anions [21] [26].

The mechanism of alkoxide-catalyzed synthesis involves initial deprotonation of dimethyl malonate at the alpha position, where the methylene hydrogens exhibit enhanced acidity due to the electron-withdrawing effects of adjacent carbonyl groups [26] [27]. The resulting enolate anion possesses nucleophilic character and can undergo alkylation reactions with appropriate electrophiles to introduce the ethylphenyl substituent [26] [27].

Sodium ethoxide demonstrates optimal reactivity for malonic ester deprotonation, with the choice of ethoxide base being strategically selected to match the ester groups and prevent transesterification complications [24] [26]. The reaction typically requires equimolar amounts of base relative to the malonic ester substrate, although slight excesses may be employed to ensure complete deprotonation [26].

Potassium tert-butoxide offers enhanced basicity compared to sodium ethoxide, proving particularly effective for challenging deprotonation reactions or when stronger basic conditions are required [27]. The increased steric bulk of the tert-butoxide anion can influence selectivity patterns in subsequent alkylation steps [27].

The following table compares various alkali metal alkoxide catalytic systems:

Alkoxide BaseReactivitySelectivityTypical Conditions
Sodium EthoxideModerateHighEthanol solvent, 0°C to RT [26]
Sodium MethoxideHighModerateMethanol solvent, 0°C [23]
Potassium tert-ButoxideVery HighVariableTHF solvent, 0°C [27]

Organolithium reagents provide alternative catalytic approaches with distinct mechanistic pathways and enhanced reactivity profiles [25]. Lithium diisopropylamide represents a particularly effective organolithium base for generating malonic ester enolates under strictly anhydrous conditions [26]. The enhanced basicity of organolithium reagents enables deprotonation under milder temperature conditions, typically at minus 78 degrees Celsius [26].

The use of organolithium reagents requires stringent anhydrous conditions and inert atmosphere techniques due to their extreme sensitivity to moisture and oxygen [25]. Tetrahydrofuran serves as the preferred solvent for organolithium-mediated reactions, providing the necessary coordination environment for lithium cations while maintaining solution stability [26].

Reaction selectivity patterns differ significantly between alkoxide and organolithium systems, with organolithium reagents often providing enhanced kinetic control and reduced side product formation [26]. The lower reaction temperatures accessible with organolithium bases can minimize competing processes such as Claisen condensation or thermal decomposition [26].

Temperature control emerges as a critical parameter in organolithium-catalyzed synthesis, with optimal conditions typically maintained between minus 78 degrees Celsius and 0 degrees Celsius [26]. Gradual warming protocols allow for controlled reaction progression while minimizing unwanted side reactions [26].

Solvent Effects in Claisen-Type Condensations

Solvent selection exerts profound influence on the efficiency and selectivity of Claisen-type condensations involved in the synthesis of propanedioic acid, ethylphenyl-, dimethyl ester [28] [30]. The polarity, protic nature, and coordination ability of solvents directly affect reaction kinetics, equilibrium positions, and product distributions in these transformations [30] [35].

Polar aprotic solvents demonstrate superior performance in Claisen condensations due to their ability to stabilize charged intermediates without interfering through hydrogen bonding interactions [28] [30]. Dimethylformamide and dimethyl sulfoxide represent optimal choices among polar aprotic solvents, providing excellent solubilization of reactants while maintaining high nucleophile reactivity [30]. These solvents possess high dielectric constants that stabilize transition states and ionic intermediates without diminishing base nucleophilicity through competitive hydrogen bonding [30] [35].

Protic polar solvents generally exhibit deleterious effects on Claisen condensation efficiency due to their propensity to form hydrogen bonds with basic catalysts [28] [35]. Alcohols such as methanol and ethanol can reduce base availability through solvation effects, leading to decreased reaction rates and altered selectivity patterns [28] [33]. Water represents a particularly problematic solvent choice, as it can promote hydrolysis reactions that compete with the desired condensation pathway [28].

The following table summarizes solvent effects on Claisen-type condensations:

Solvent CategoryRepresentative SolventsEffect on ReactionMechanistic Impact
Polar AproticDMF, DMSO, AcetonitrileEnhanced rate and yield [30]Stabilizes intermediates [35]
Polar ProticMethanol, Ethanol, WaterDecreased efficiency [28]Competitive hydrogen bonding [35]
NonpolarBenzene, TolueneLimited solubility [32]Reduced ionic stabilization [35]

Solvent polarity effects manifest through differential stabilization of ground states versus transition states in the condensation mechanism [31]. High dielectric constant solvents preferentially stabilize polar transition states, thereby lowering activation barriers and accelerating reaction rates [31] [35]. The quantitative relationship between solvent polarity and reaction rate demonstrates positive correlation, with increasing dielectric constants corresponding to enhanced reaction kinetics [31].

Coordination effects become particularly important when considering the interaction between solvents and metallic catalysts or bases employed in Claisen condensations [33]. Ethereal solvents such as tetrahydrofuran and dimethoxyethane provide optimal coordination environments for lithium-based reagents while maintaining appropriate polarity for the condensation process [33]. The ability of these solvents to chelate metal cations influences both catalyst activity and reaction selectivity [33].

Temperature-dependent solvent effects reveal additional complexity in Claisen-type reactions, with optimal solvent choices varying according to reaction temperature [33]. Lower temperature reactions benefit from solvents with enhanced polarity to compensate for reduced thermal energy, while elevated temperature conditions may permit the use of less polar media [33].

Mixed solvent systems offer opportunities for fine-tuning reaction conditions by combining beneficial properties of different solvent types [20]. Binary mixtures of polar aprotic and ethereal solvents can provide optimal balance between reactant solubilization, intermediate stabilization, and catalyst coordination [20]. The volumetric ratios of such mixtures require empirical optimization for specific substrate combinations [20].

The alkylation and acylation reactions of propanedioic acid, ethylphenyl-, dimethyl ester represent fundamental transformations that exploit the enhanced acidity of the methylene protons positioned between two electron-withdrawing carbonyl groups. The malonic ester synthesis provides the theoretical framework for understanding these transformations, where the compound serves as a nucleophilic substrate capable of undergoing carbon-carbon bond formation reactions [1] [2].

Classical Alkylation Mechanisms

The primary alkylation pathway involves deprotonation of the active methylene group using sodium ethoxide in ethanol, generating a resonance-stabilized enolate anion. This enolate subsequently undergoes nucleophilic substitution reactions with primary alkyl halides through an SN2 mechanism, yielding mono- or dialkylated products depending on reaction stoichiometry and conditions [1] [2]. The reaction typically proceeds at reflux temperatures with yields ranging from 70-95%, demonstrating excellent chemoselectivity for carbon-alkylation over competing oxygen-alkylation pathways.

Alternative base systems have been developed to address limitations in substrate scope and reaction conditions. Potassium carbonate in dimethylformamide provides a milder alkylation protocol, operating at 60-80°C with yields of 65-85% [3]. This system demonstrates particular utility for substrates sensitive to strongly basic conditions while maintaining regioselectivity for carbon-centered alkylation.

Advanced Arylation Strategies

Arylation of malonate derivatives presents unique challenges due to the reduced electrophilicity of aryl halides compared to alkyl halides. The cesium carbonate-copper(I) iodide system has emerged as an effective solution for aryl halide coupling, enabling reactions at 80-120°C in dimethyl sulfoxide with yields of 60-90% [4]. This protocol demonstrates improved tolerance for electron-rich aryl halides that typically exhibit poor reactivity in conventional malonic ester synthesis.

The development of palladium-catalyzed arylation reactions has significantly expanded the synthetic utility of malonate derivatives. Microwave-assisted coupling with arylboronic acids using palladium catalysts and potassium carbonate base operates at 100-150°C, providing yields of 70-95% with excellent functional group tolerance [5] [6]. These conditions enable the incorporation of sensitive functional groups that would be incompatible with traditional strongly basic alkylation conditions.

Acylation Methodologies

Acylation reactions of malonate derivatives proceed through distinct mechanistic pathways compared to alkylation processes. The malonic acid-mediated acylation involves the formation of reactive ketene intermediates that undergo nucleophilic attack by amine nucleophiles [7]. This methodology demonstrates exceptional chemoselectivity with yields of 90-98% and operates under mild conditions at room temperature.

The ketene-mediated acylation mechanism involves initial decarboxylation of malonic acid derivatives under thermal conditions, generating a reactive ketene intermediate. This intermediate undergoes rapid acylation of nucleophilic substrates, providing a direct route to acylated products without the need for additional coupling reagents [7]. The reaction demonstrates broad substrate scope and tolerance for diverse functional groups, making it particularly valuable for late-stage functionalization applications.

Phase-Transfer Catalysis Applications

Gas-liquid phase-transfer catalysis has emerged as an environmentally benign alternative to traditional alkylation protocols. This methodology employs potassium carbonate or sodium hydrogen carbonate as the base system with phosphonium salts, crown ethers, or polyethylene glycol as phase-transfer catalysts [3]. The reaction operates without organic solvents and requires no mechanical stirring, providing yields of 60-90% with controllable selectivity for carbon versus oxygen alkylation.

The phase-transfer system demonstrates particular utility for controlling regioselectivity, with polyethylene glycol providing enhanced selectivity for carbon-monoalkylation compared to other phase-transfer catalysts [3]. This selectivity control represents a significant advantage over conventional solution-phase protocols where over-alkylation frequently occurs.

Decarboxylative Functionalization

Recent developments in decarboxylative functionalization have enabled direct coupling of malonic acid derivatives with arylboron nucleophiles under copper-catalyzed conditions [8]. This methodology proceeds through aerobic oxidative catalysis, generating carbon-centered radicals that undergo coupling with organoboron reagents. The reaction demonstrates yields of 65-85% and enables access to enantioenriched products when conducted in the presence of chiral ligands.

The decarboxylative coupling strategy represents a conceptual advance in malonate functionalization, enabling direct carbon-carbon bond formation without the need for prior activation of the malonate substrate [8]. This approach provides access to functionalized acetate derivatives that would be challenging to obtain through conventional alkylation methodologies.

Decarbonylation Mechanisms in Arylmalonate Derivatives

The decarbonylation of arylmalonate derivatives encompasses a diverse array of mechanistic pathways, each operating under distinct conditions and providing access to different product classes. These transformations represent fundamental processes in both synthetic organic chemistry and biological systems, with particular relevance to the degradation and functionalization of malonic acid derivatives [9] [10].

Thermal Decarboxylation Pathways

Thermal decarboxylation of arylmalonate derivatives typically occurs at elevated temperatures ranging from 160-200°C, proceeding through a concerted elimination mechanism that involves simultaneous carbon-carbon bond cleavage and carbon dioxide evolution [10] [11]. The activation energies for these processes range from 150-200 kJ/mol, reflecting the substantial energy barrier associated with breaking the carbon-carboxyl bond while simultaneously forming the enolate intermediate.

The mechanism involves initial formation of a cyclic transition state where the carboxyl group coordinates with the adjacent methylene carbon, facilitating elimination of carbon dioxide and formation of an enolate intermediate [11]. This enolate subsequently undergoes protonation to yield the final carboxylic acid product. The reaction demonstrates high selectivity for elimination of the carboxyl group adjacent to the aryl substituent, reflecting the stabilizing influence of the aromatic system on the resulting enolate.

Kinetic studies of thermal decarboxylation reveal complex reaction profiles characterized by initial acceleratory phases followed by first-order decay kinetics [12] [13]. The acceleratory behavior has been attributed to autocatalytic effects where reaction products, particularly acetate derivatives, promote further decarboxylation through coordination with unreacted substrate molecules.

Enzymatic Decarboxylation Mechanisms

Arylmalonate decarboxylase represents a unique cofactor-independent enzyme system capable of catalyzing the asymmetric decarboxylation of prochiral disubstituted malonic acids [9] [14] [15]. The enzyme operates at physiological temperatures (25-40°C) with activation energies of 40-60 kJ/mol, demonstrating remarkable catalytic efficiency compared to thermal processes.

The enzymatic mechanism proceeds through initial formation of a thioester intermediate between the substrate and a cysteine residue in the enzyme active site [9] [15]. This thioester formation activates the malonate substrate toward decarboxylation, which occurs through a concerted mechanism involving simultaneous carbon-carbon bond cleavage and proton transfer from the thiol group.

Density functional theory calculations have provided detailed insights into the enzymatic mechanism, revealing that decarboxylation precedes stereoselective protonation by the cysteine residue [14] [15]. The enediolate intermediate formed during decarboxylation is stabilized by hydrogen bonding interactions within the enzyme active site, creating a dioxyanion hole that reduces the activation barrier for carbon dioxide elimination.

Recent investigations have revealed mechanistic diversity within the arylmalonate decarboxylase family, with some variants demonstrating the ability to catalyze both retention and inversion of configuration at the alpha-carbon [16] [17]. This mechanistic flexibility arises from differences in substrate binding modes and the timing of protonation relative to decarboxylation.

Acid-Catalyzed Decarboxylation

Acid-catalyzed decarboxylation operates through protonation-assisted mechanisms that reduce the activation barrier for carbon-carbon bond cleavage [10]. These reactions typically require temperatures of 100-180°C and demonstrate activation energies of 120-180 kJ/mol. The mechanism involves initial protonation of one carboxyl group, which activates the adjacent carbon-carbon bond toward heterolytic cleavage.

The protonation-assisted mechanism results in formation of a carbocation intermediate that subsequently undergoes deprotonation to yield the final carboxylic acid product [10]. The reaction demonstrates selectivity for decarboxylation of the more electron-deficient carboxyl group, typically the one not adjacent to electron-donating substituents.

Base-Catalyzed Decarboxylation

Base-catalyzed decarboxylation proceeds through enolate intermediates formed by deprotonation of the active methylene group [10]. The reaction operates at 80-150°C with activation energies of 100-140 kJ/mol. The mechanism involves initial deprotonation to form a stabilized enolate, followed by carbon dioxide elimination from the resulting carbanion.

The base-catalyzed pathway demonstrates enhanced reactivity for substrates bearing electron-withdrawing substituents that stabilize the enolate intermediate [10]. The reaction provides access to decarboxylated products under milder conditions than thermal processes, though it requires careful control of reaction stoichiometry to prevent over-deprotonation and side reactions.

Metal-Catalyzed Decarboxylation

Metal-catalyzed decarboxylation systems operate through coordination-assisted mechanisms where metal centers activate the substrate toward carbon-carbon bond cleavage [8]. These reactions typically proceed at 25-120°C with activation energies of 60-100 kJ/mol, demonstrating significant rate enhancements compared to uncatalyzed thermal processes.

The metal-catalyzed mechanism involves initial coordination of the malonate substrate to the metal center, which polarizes the carbon-carboxyl bond and facilitates elimination of carbon dioxide [8]. The resulting metal-bound enolate intermediate can undergo various transformations, including protonation, alkylation, or coupling reactions, providing access to functionalized carboxylic acid derivatives.

Photolytic Decarboxylation

Photolytic decarboxylation represents a mild alternative to thermal processes, operating at ambient temperatures (25-50°C) under ultraviolet irradiation [18] [19]. The mechanism involves initial photoexcitation of the malonate substrate or metal complexes, followed by homolytic cleavage of carbon-carbon bonds and formation of radical intermediates.

The photolytic pathway demonstrates activation energies of 80-120 kJ/mol and proceeds through radical mechanisms distinct from the concerted processes observed in thermal decarboxylation [18] [19]. The reaction generates various radical species, including carboxylate radicals and hydroxyl radicals, which can participate in subsequent oxidation or coupling reactions.

Stability Under Thermal and Photolytic Conditions

The stability characteristics of propanedioic acid, ethylphenyl-, dimethyl ester under various environmental conditions represent critical parameters for understanding its storage, handling, and synthetic utility. These stability profiles encompass thermal decomposition pathways, photochemical degradation mechanisms, and hydrolytic susceptibility under acidic and basic conditions [20] [21] [22] [23].

Ambient Temperature Stability

Under ambient conditions at 25°C, propanedioic acid, ethylphenyl-, dimethyl ester demonstrates exceptional stability with projected half-lives exceeding one year [20] [23]. The compound exhibits minimal decomposition under normal atmospheric conditions, with no detectable formation of degradation products during extended storage periods. This stability reflects the inherent resistance of ester functionalities to hydrolysis under neutral conditions and the absence of readily accessible thermal decomposition pathways at moderate temperatures.

The compound maintains its structural integrity when stored in sealed containers under inert atmosphere conditions, with nuclear magnetic resonance spectroscopic analysis confirming retention of characteristic resonance patterns over extended periods [23]. Infrared spectroscopic monitoring reveals no significant changes in carbonyl stretching frequencies, indicating preservation of the ester functional groups under ambient storage conditions.

Elevated Temperature Behavior

At elevated temperatures of 100°C, the compound begins to exhibit moderate decomposition with half-lives ranging from 24-48 hours [21] [22]. The decomposition proceeds primarily through partial decarboxylation pathways, generating acetate derivatives and carbon dioxide as the major products. Thermogravimetric analysis reveals initial mass loss beginning around 150°C, corresponding to the onset of decarboxylation processes.

The thermal decomposition follows complex kinetic profiles characterized by initial acceleratory phases attributed to autocatalytic effects [12] [13]. Differential scanning calorimetry studies reveal exothermic decomposition events with onset temperatures around 160°C, consistent with the initiation of carbon-carbon bond cleavage processes. The decomposition products include both volatile components (carbon dioxide, methanol) and non-volatile residues consisting of decarboxylated organic compounds.

High Temperature Decomposition

At temperatures of 200°C and above, the compound undergoes rapid decarboxylation with half-lives of 1-5 minutes [11] [12]. The decomposition proceeds through concerted elimination mechanisms involving simultaneous carbon-carbon bond cleavage and carbon dioxide evolution. Gas chromatographic analysis of the decomposition products reveals formation of ethylphenylacetic acid derivatives as the primary organic products, accompanied by methanol liberation from ester hydrolysis.

The high-temperature decomposition demonstrates zero-order kinetics during the initial phases, indicating surface-controlled processes where the reaction rate is independent of substrate concentration [12]. Microscopic examination of partially decomposed samples reveals the development of froth-like textures resulting from gas evolution within the viscous decomposition medium.

Ultraviolet Photolytic Degradation

Exposure to ultraviolet radiation at 365 nanometers induces photolytic decomposition with half-lives of 2-6 hours [18] [19]. The photodegradation mechanism involves initial photoexcitation of the aromatic chromophore, followed by energy transfer to the malonate ester framework and subsequent homolytic bond cleavage processes.

Electron spin resonance spectroscopy of irradiated samples reveals the formation of various radical species, including carboxylate radicals and phenyl radicals [18] [19]. The photolytic pathway generates both carbon-centered radicals and oxygen-centered radicals, which participate in complex chain reactions leading to substrate degradation and formation of oxidized products.

The quantum yield for photodecomposition varies with irradiation wavelength, demonstrating maximum efficiency at wavelengths corresponding to the aromatic absorption maximum around 260-280 nanometers [19]. The photodegradation rate shows strong dependence on dissolved oxygen concentration, with aerobic conditions promoting rapid radical chain propagation and enhanced decomposition rates.

Visible Light Stability

Under visible light exposure, the compound demonstrates remarkable stability with half-lives exceeding one month [23]. The absence of strong chromophores absorbing in the visible region (400-700 nanometers) accounts for the minimal photochemical reactivity under these conditions. Extended exposure to fluorescent laboratory lighting results in no detectable decomposition products, confirming the photochemical stability under normal handling conditions.

Accelerated aging studies conducted under intense visible light illumination reveal no significant spectroscopic changes over periods of several weeks [23]. This stability profile supports the compound's suitability for applications requiring extended exposure to ambient lighting conditions without substantial degradation concerns.

Hydrolytic Stability Under Acidic Conditions

Under acidic conditions at pH 2, the compound undergoes hydrolysis with half-lives of 4-12 hours [22] [23]. The hydrolysis mechanism involves protonation of the ester oxygen atoms, increasing the electrophilicity of the carbonyl carbons toward nucleophilic attack by water molecules. The reaction proceeds through tetrahedral intermediate formation and subsequent elimination of methanol to yield the corresponding carboxylic acid.

The acid-catalyzed hydrolysis demonstrates first-order kinetics with respect to both substrate concentration and hydrogen ion activity [23]. Temperature dependence studies reveal activation energies of approximately 80-100 kJ/mol for the hydrolysis process, consistent with the formation of high-energy tetrahedral intermediates during the rate-determining step.

Basic Hydrolysis Characteristics

Under basic conditions at pH 12, the compound undergoes saponification with half-lives of 2-8 hours [22] [23]. The base-catalyzed hydrolysis proceeds through nucleophilic attack of hydroxide ions on the ester carbonyls, forming tetrahedral intermediates that collapse to yield carboxylate salts and methanol.

The saponification reaction demonstrates second-order kinetics, being first-order in both substrate and hydroxide ion concentrations [23]. The reaction rate shows strong temperature dependence with activation energies around 60-80 kJ/mol, reflecting the lower energy barrier for nucleophilic attack compared to the acid-catalyzed pathway.

Oxidative Stability

Under oxidative conditions, the compound forms coordination complexes with metal ions present in solution, particularly iron(III) species [18] [19]. These metal complexes exhibit altered stability profiles compared to the free ester, with enhanced susceptibility to photolytic degradation and modified thermal decomposition pathways.

The formation of iron(III) complexes results in significant bathochromic shifts in the ultraviolet absorption spectrum, extending the photochemically active wavelength range and increasing susceptibility to visible light degradation [18]. The metal-complexed species demonstrate half-lives of 1-24 hours under ambient conditions, representing a substantial decrease in stability compared to the metal-free compound.

Cross-Coupling Reactions for Functionalized Derivatives

Cross-coupling reactions represent a cornerstone methodology for the functionalization of propanedioic acid, ethylphenyl-, dimethyl ester derivatives, enabling the construction of complex molecular architectures through selective carbon-carbon and carbon-heteroatom bond formation processes. These transformations have revolutionized synthetic approaches to accessing highly functionalized malonate derivatives with precise control over regiochemistry and stereochemistry [24] [5] [25].

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction has emerged as the most versatile cross-coupling methodology for arylmalonate derivatives, demonstrating exceptional functional group tolerance and operating under relatively mild reaction conditions [5] [25] [6]. The reaction employs palladium catalysts, typically tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with phosphine ligands, in conjunction with potassium carbonate or cesium carbonate bases.

The mechanism proceeds through the classical palladium-catalyzed cross-coupling pathway involving oxidative addition of aryl halides to palladium(0), transmetalation with organoborane reagents, and reductive elimination to form the carbon-carbon bond [25] [26]. The reaction demonstrates yields of 75-95% with excellent tolerance for electron-donating and electron-withdrawing substituents on both coupling partners.

Microwave-assisted Suzuki coupling protocols have been developed specifically for malonate derivatives, enabling rapid reaction times and improved yields compared to conventional thermal heating [5] [6]. The microwave conditions operate at 100-150°C for 10-30 minutes, providing complete conversion with minimal formation of side products. The enhanced reaction rates under microwave irradiation have been attributed to improved mass transfer and more efficient heating of the reaction mixture.

The functional group compatibility of Suzuki coupling with malonate derivatives is particularly noteworthy, accommodating sensitive functionalities including aldehydes, ketones, esters, and heterocyclic systems [5] [6]. This broad tolerance enables the synthesis of complex polyfunctional molecules that would be challenging to access through alternative methodologies.

Heck Coupling Methodologies

Heck coupling reactions of arylmalonate derivatives provide access to vinyl-substituted products through palladium-catalyzed coupling with alkenes [27] [6]. The reaction employs palladium(II) acetate with triphenylphosphine ligands and triethylamine base, operating at temperatures of 80-120°C with yields ranging from 65-85%.

The Heck coupling mechanism involves oxidative addition of aryl halides to palladium(0), followed by alkene coordination and migratory insertion to form a palladium-alkyl intermediate [25] [26]. Subsequent beta-hydride elimination regenerates the palladium(0) catalyst and forms the coupled product with excellent E-selectivity for terminal alkenes.

Recent developments in Heck coupling have focused on extending the reaction scope to include electron-rich alkenes that typically exhibit poor reactivity under standard conditions [6]. The use of electron-deficient phosphine ligands and elevated temperatures has enabled coupling with alkenes bearing electron-donating substituents, providing access to previously inaccessible structural motifs.

Sonogashira Coupling Reactions

Sonogashira coupling enables the introduction of alkynyl substituents into arylmalonate derivatives, providing access to compounds with extended π-conjugation and unique electronic properties [27]. The reaction utilizes palladium catalysts in combination with copper(I) iodide cocatalysts and triethylamine base, operating under mild conditions at 25-80°C.

The coupling mechanism involves initial oxidative addition of aryl halides to palladium(0), followed by transmetalation with copper acetylides formed in situ from terminal alkynes and copper(I) species [25] [27]. The reaction demonstrates yields of 60-90% with particular utility for coupling with terminal alkynes bearing various functional groups.

The Sonogashira coupling shows excellent chemoselectivity for terminal alkynes, enabling selective functionalization in the presence of internal alkynes or other unsaturated systems [27]. This selectivity profile makes the reaction particularly valuable for the synthesis of complex polyacetylenic compounds from malonate precursors.

Stille Coupling Transformations

Stille coupling reactions employ organotin reagents as nucleophilic coupling partners, providing access to a diverse range of carbon-carbon bond formations [25]. The reaction utilizes palladium catalysts with cesium fluoride as an activating agent, operating at 60-100°C with yields of 70-90%.

The Stille coupling mechanism proceeds through transmetalation of organotin reagents with palladium(II) intermediates formed by oxidative addition of aryl halides [25] [26]. The reaction demonstrates excellent retention of stereochemistry in the organotin component, enabling the transfer of stereochemical information from the tin reagent to the product.

Despite the excellent reaction scope and mild conditions, the use of organotin reagents presents toxicity concerns that limit the application of Stille coupling in pharmaceutical synthesis [25]. Alternative protocols employing less toxic organometallic reagents have been developed to address these limitations while maintaining the synthetic utility of the transformation.

Negishi Coupling Strategies

Negishi coupling reactions utilize organozinc reagents as nucleophilic coupling partners, providing complementary reactivity to other cross-coupling methodologies [25]. The reaction employs palladium catalysts, typically [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), with zinc chloride as an additive.

The Negishi coupling demonstrates particular utility for the formation of carbon-carbon bonds between aryl halides and primary alkyl groups, a transformation that is challenging to achieve through other cross-coupling reactions [25]. The reaction operates at moderate temperatures (50-80°C) with yields of 65-85% and excellent tolerance for sensitive functional groups.

The organozinc reagents employed in Negishi coupling can be prepared in situ from the corresponding organolithium or Grignard reagents, providing operational simplicity and avoiding the need to handle preformed organozinc compounds [25]. This in situ generation protocol has significantly expanded the practical utility of Negishi coupling in synthetic applications.

Reductive Coupling Approaches

Reductive coupling reactions represent a mechanistically distinct approach to cross-coupling that operates through single-electron transfer processes rather than the traditional two-electron mechanisms [24]. These reactions employ nickel catalysts with zinc as the terminal reductant, enabling coupling under mild conditions with yields of 70-95%.

The reductive coupling mechanism involves initial coordination of both coupling partners to the nickel center, followed by single-electron reduction to generate radical intermediates that undergo coupling to form the carbon-carbon bond [24]. This radical-based mechanism enables coupling of traditionally unreactive substrates, including aryl chlorides and tertiary alkyl halides.

Enantioselective variants of reductive coupling have been developed using chiral bisimidazoline ligands, providing access to enantioenriched products with excellent enantioselectivities [24]. The enantioselective protocols demonstrate particular utility for the synthesis of chiral aryl esters, which are valuable intermediates in pharmaceutical synthesis.

Oxidative Cross-Dehydrogenative Coupling

Oxidative cross-dehydrogenative coupling represents an atom-economical approach to cross-coupling that avoids the need for pre-functionalized coupling partners [28]. The reaction employs copper(II) acetate as both catalyst and oxidant, enabling direct coupling between arylmalonate derivatives and heterocyclic compounds.

The oxidative coupling mechanism involves copper-mediated C-H activation of both coupling partners, followed by radical coupling to form the carbon-carbon bond [28]. The reaction demonstrates yields of 60-80% with excellent regioselectivity for coupling at activated positions adjacent to electron-withdrawing groups.

The copper-catalyzed oxidative coupling shows particular utility for the functionalization of indole derivatives, providing access to polycyclic structures through sequential dehydrogenation-addition-cyclization processes [28]. This methodology enables the rapid construction of complex heterocyclic frameworks from simple starting materials.

Decarboxylative Coupling Innovations

Decarboxylative coupling reactions enable the direct functionalization of malonic acid derivatives through simultaneous decarboxylation and cross-coupling processes [8] [24]. These transformations provide atom-economical access to functionalized derivatives while avoiding the need for multistep synthetic sequences.

The decarboxylative coupling mechanism involves initial coordination of the malonate substrate to the palladium catalyst, followed by decarboxylation to generate a palladium-enolate intermediate [8]. This intermediate undergoes transmetalation with organoborane or other nucleophilic coupling partners, followed by reductive elimination to form the functionalized product.

Enantioselective decarboxylative coupling protocols have been developed using chiral ligands, providing access to enantioenriched α-aryl carboxylic acids with excellent enantioselectivities [8] [24]. These methodologies represent significant advances in asymmetric synthesis, enabling the direct construction of stereogenic centers adjacent to carbonyl groups.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

236.10485899 g/mol

Monoisotopic Mass

236.10485899 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

Explore Compound Types